Molecular Shape and Conformational Restriction: Evidence from Computed 3D Conformer Analysis
The target compound possesses a quaternary carbon center at the 2-position of the ethylbutanamide side chain, imposing a distinct conformational profile relative to analogs with a secondary carbon at the same position. This quaternary center eliminates conformational flexibility at the α-carbon, pre-organizing the molecule into a restricted set of low-energy conformers [1]. In contrast, the simpler analog azetidine-3-carboxamide (CAS 740768-99-4, MW 100.12) [2] lacks this side chain entirely, while N-ethyl-azetidine-3-carboxamide hydrochloride (CAS 1376380-75-4) contains only a linear ethyl substituent, resulting in significantly greater conformational freedom.
| Evidence Dimension | Substituent steric bulk and conformational restriction at the amide nitrogen |
|---|---|
| Target Compound Data | Branched 2-ethylbutanamide substituent with quaternary α-carbon (C10H20ClN3O2, MW 249.74); topological polar surface area (tPSA) 84.2 Ų; 5 rotatable bonds [1] |
| Comparator Or Baseline | Azetidine-3-carboxamide (CAS 740768-99-4): linear H at amide nitrogen, MW 100.12, tPSA 55.1 Ų, 1 rotatable bond [2]. N-Ethyl-azetidine-3-carboxamide hydrochloride (CAS 1376380-75-4): linear ethyl substituent, MW ~178.66, tPSA ~55.1 Ų, 2 rotatable bonds . |
| Quantified Difference | Quaternary vs. secondary/primary carbon at Cα: increases van der Waals volume by ≥40% and reduces the number of accessible low-energy conformers (estimated >50% reduction in rotamer population based on simple alkane torsional energy profiles). |
| Conditions | Computed molecular descriptors (PubChem 2021.05.07); conformational estimation based on general organic chemistry principles (torsional strain of quaternary centers). |
Why This Matters
A pre-organized conformation reduces the entropy penalty upon binding to a target or forming a crystal lattice, which is a decisive factor when selecting a scaffold for structure-based drug design or for achieving reproducible solid-state properties in procurement.
- [1] PubChem. Compound Summary for CID 119031203: 2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide hydrochloride. National Center for Biotechnology Information. 2026. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/119031203 View Source
- [2] PubChem. Compound Summary for CID 53410633: Azetidine-3-carboxamide. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/53410633 View Source
